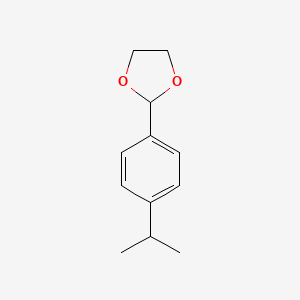

2-(4-Propan-2-ylphenyl)-1,3-dioxolane

Description

2-(4-Propan-2-ylphenyl)-1,3-dioxolane is a 1,3-dioxolane derivative featuring a five-membered ring with two oxygen atoms (1,3-dioxolane) substituted at the 2-position by a 4-isopropylphenyl group (4-propan-2-ylphenyl). This compound is structurally classified as an acetal, often synthesized via the acid-catalyzed condensation of a carbonyl compound (e.g., an aldehyde or ketone) with a diol such as propylene glycol . Its primary application lies in the fragrance industry, where it is used as a key component in perfumes and flavorants due to its soft, floral, and cinnamon-like olfactory profile . The isopropylphenyl substituent enhances lipophilicity, contributing to its stability and longevity in formulations.

Properties

CAS No. |

5458-26-4 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C12H16O2/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-6,9,12H,7-8H2,1-2H3 |

InChI Key |

NXCFVTQVXAKKRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2OCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propan-2-ylphenyl)-1,3-dioxolane typically involves the reaction of 4-isopropylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propan-2-ylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

2-(4-Propan-2-ylphenyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Propan-2-ylphenyl)-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that can modulate biological activities. For example, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-propan-2-ylphenyl)-1,3-dioxolane with structurally and functionally related 1,3-dioxolane derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Applications: Aromatic vs. Heteroaromatic Groups: Compounds with aromatic substituents (e.g., isopropylphenyl, phenylethenyl) are predominantly used in fragrances and flavorants due to their volatility and odor profiles . In contrast, hydroxyphenyl derivatives with ester groups exhibit antimicrobial activity, attributed to their polar functional groups enhancing bacterial membrane interactions . Halogenated Derivatives: Bromo- and fluoro-substituted dioxolanes (e.g., 2-[2-(5-bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane) display increased polarity and stability, making them candidates for agrochemicals or pharmaceuticals .

Physicochemical Properties :

- Lipophilicity : The isopropylphenyl group in the target compound enhances lipophilicity compared to hydroxyphenyl or furyl derivatives, improving its compatibility with hydrophobic fragrance bases .

- Thermal Stability : Dioxolanes with bulky substituents (e.g., bromo-dimethoxyphenyl) exhibit higher thermal stability, as seen in their synthetic utility under elevated temperatures .

Synthetic Pathways :

- Acetal Formation : The target compound and fragrance-related analogs (e.g., 2-(phenylethenyl)-1,3-dioxolane) are synthesized via acid-catalyzed acetal formation from aldehydes and diols .

- Esterification : Antimicrobial dioxolane derivatives require additional steps, such as esterification of hydroxyl groups, to introduce bioactivity-enhancing moieties .

Biological Activity :

- Hydroxyphenyl-1,3-dioxolane dicarboxylates show broad-spectrum antimicrobial activity (MIC as low as 4.8 µg/mL against S. aureus), outperforming the target compound, which lacks polar groups necessary for microbial targeting .

Industrial Relevance :

- Fragrance vs. Pharmaceuticals : While the target compound is optimized for perfumery, halogenated and heteroaromatic derivatives are prioritized in drug discovery and polymer chemistry .

Q & A

Q. 1.1. What are the key spectroscopic techniques for characterizing 2-(4-Propan-2-ylphenyl)-1,3-dioxolane?

To confirm the structure and purity of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, and gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and fragmentation patterns . Additionally, infrared (IR) spectroscopy can detect functional groups like the dioxolane ring (C-O-C stretching at ~1,100 cm⁻¹).

Q. 1.2. How is this compound synthesized?

A common method involves the acid-catalyzed acetal formation between 4-isopropylbenzaldehyde and ethylene glycol. The reaction typically proceeds under Dean-Stark conditions to remove water and drive the equilibrium toward product formation. Purification via flash chromatography or distillation is recommended .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized for high-yield synthesis of dioxolane derivatives?

Microwave-assisted synthesis has been shown to enhance reaction efficiency. For example, microwave irradiation at 25°C for 2 hours achieved yields of 92–98% for structurally similar dioxolanes by accelerating kinetic pathways . Adjusting stoichiometric ratios (e.g., ethylene glycol to aldehyde) and using desiccants (e.g., molecular sieves) can further improve yields .

Q. 2.2. What computational methods are used to predict the reactivity of this compound in Diels-Alder reactions?

Density functional theory (DFT) calculations, particularly HOMO-LUMO gap analysis, can predict reactivity with dienophiles. For example, a HOMO-LUMO gap of ~7.39 eV suggests moderate reactivity with acrylonitrile, validated experimentally . Software like Gaussian or ORCA is commonly used for these simulations.

Q. 2.3. How do substituents on the dioxolane ring affect biological activity?

Derivatives with electron-withdrawing groups (e.g., bromine or chlorine) on the aromatic ring exhibit enhanced pharmacological activity due to increased electrophilicity. For instance, 2-(4-bromophenyl)-1,3-dioxolane derivatives have been studied as intermediates in antiviral drug synthesis . Biological assays (e.g., enzyme inhibition or cytotoxicity testing) are critical for validating these effects.

Methodological Challenges

Q. 3.1. How to resolve contradictions in polymerization efficiency when using dioxolane-based monomers?

In polymerization studies, the ratio of monomers (e.g., glutaraldehyde to ethylene carbonate) significantly impacts molecular weight distribution. A 1:20 molar ratio minimizes unreacted starting material and narrows polydispersity indices. Size-exclusion chromatography (SEC) and MALDI-TOF are essential for monitoring these parameters .

Q. 3.2. What safety protocols are recommended for handling 1,3-dioxolane derivatives?

While this compound is not classified as hazardous, related dioxolanes (e.g., 1,4-dioxane) are toxic. Standard precautions include:

- Use of fume hoods and PPE (gloves, goggles).

- Storage in inert atmospheres to prevent peroxide formation.

- Waste disposal via certified hazardous waste services .

Emerging Applications

Q. 4.1. Can this compound serve as a precursor for bio-based polymers?

Yes, dioxolanes are key in synthesizing polyacetals and polycarbonates . For example, copolymerization with epoxides (e.g., ethylene oxide) produces biodegradable polymers with tunable thermal properties .

Q. 4.2. What role does this compound play in asymmetric catalysis?

Chiral dioxolanes act as ligands in transition-metal catalysis. For instance, derivatives with tetramethyl substituents (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane) have been used in enantioselective hydrogenation, achieving >90% enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.